molecular formula C22H21N3O5 B187004 Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate CAS No. 5809-20-1

Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate

Katalognummer B187004
CAS-Nummer: 5809-20-1
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: VFHVASMCQSYVHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate, also known as E-3174, is a quinoline-based compound that has been widely used in scientific research. It is a potent inhibitor of angiotensin-converting enzyme (ACE), which is an important enzyme in the renin-angiotensin-aldosterone system (RAAS). E-3174 has been shown to have a number of biochemical and physiological effects, and it has also been used in lab experiments to investigate the mechanisms of ACE inhibition and to develop new drugs for the treatment of hypertension and other cardiovascular diseases.

Wirkmechanismus

The mechanism of action of Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate involves the inhibition of ACE, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and promotes the development of cardiovascular disease. By inhibiting ACE, Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate reduces the production of angiotensin II and promotes vasodilation, leading to a decrease in blood pressure.

Biochemische Und Physiologische Effekte

Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has a number of biochemical and physiological effects, including the reduction of blood pressure and the inhibition of ACE activity. It has also been shown to have antioxidant properties and to reduce the production of reactive oxygen species, which are involved in the development of cardiovascular disease. Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has also been shown to improve endothelial function and to reduce inflammation, which are important factors in the development of atherosclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has several advantages for lab experiments, including its high potency and selectivity for ACE inhibition. It has also been shown to be stable in solution and to have a long half-life, which makes it suitable for in vivo experiments. However, Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.

Zukünftige Richtungen

There are several future directions for the use of Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate in scientific research. One area of interest is the development of new ACE inhibitors based on the structure of Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate, with the aim of improving the potency and selectivity of these drugs. Another area of interest is the investigation of the role of ACE in the development of other diseases, such as diabetes and chronic kidney disease. Finally, Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate may have potential applications in the treatment of other conditions, such as cancer and neurodegenerative diseases, where ACE has been implicated in disease progression.

Synthesemethoden

The synthesis of Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate involves a number of steps, starting with the reaction of 2-nitrobenzaldehyde with morpholine to form 2-morpholin-4-yl-1-nitrobenzene. This compound is then reacted with ethyl acetoacetate to form ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has been used extensively in scientific research to investigate the mechanisms of ACE inhibition and to develop new drugs for the treatment of hypertension and other cardiovascular diseases. It has been shown to be a potent and selective inhibitor of ACE, with a higher affinity for the enzyme than other ACE inhibitors such as captopril and enalapril. Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has also been used to investigate the role of ACE in the regulation of blood pressure and the development of cardiovascular disease.

Eigenschaften

CAS-Nummer

5809-20-1

Produktname

Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate

Molekularformel

C22H21N3O5

Molekulargewicht

407.4 g/mol

IUPAC-Name

ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate

InChI

InChI=1S/C22H21N3O5/c1-2-30-22(26)20-19(15-6-4-3-5-7-15)17-14-16(25(27)28)8-9-18(17)23-21(20)24-10-12-29-13-11-24/h3-9,14H,2,10-13H2,1H3

InChI-Schlüssel

VFHVASMCQSYVHD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N=C1N3CCOCC3)C4=CC=CC=C4

Kanonische SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N=C1N3CCOCC3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.